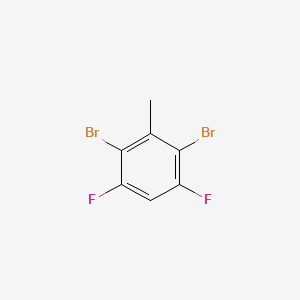

2,6-Dibromo-3,5-difluorotoluene

説明

Significance of Polyhalogenated Aromatic Compounds in Contemporary Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds containing multiple fused aromatic rings. numberanalytics.com Their inherent properties, such as high thermal stability and resistance to chemical reactions, make them significant in various industrial applications. numberanalytics.com However, these same properties also contribute to their persistence in the environment, with some PAHs being identified as carcinogenic, mutagenic, and teratogenic. frontiersin.orgresearchgate.net

The introduction of halogen atoms (such as fluorine, chlorine, bromine, and iodine) to the aromatic rings of these hydrocarbons creates polyhalogenated aromatic compounds (PHAs). This substitution can significantly alter the physical, chemical, and biological properties of the parent compound. In contemporary chemical research, PHAs are of great interest for several reasons:

Pharmaceutical and Agrochemical Synthesis: Halogenated compounds are crucial in the development of new drugs and pesticides. The presence of halogens can enhance the metabolic stability and binding affinity of a molecule to its target. beilstein-journals.orgnbinno.com

Materials Science: PHAs are used as intermediates in the synthesis of functional materials like liquid crystals and organic semiconductors. nbinno.com

Mechanistic Studies: The varied electronic effects of different halogens provide a tool for researchers to probe reaction mechanisms and understand the intricate details of chemical transformations.

Historical Context of Fluorinated and Brominated Toluene (B28343) Derivatives

The study of halogenated toluenes has evolved significantly over the past century. Early efforts in the 20th century to directly fluorinate aromatic compounds like toluene were often met with explosive reactions due to the high reactivity of elemental fluorine. nih.gov A major breakthrough came with the development of the Schiemann reaction in 1927, which provided a safer method for introducing fluorine into aromatic rings via diazonium salts. nih.gov

The development of regioselective bromination techniques in the 1980s allowed for the precise placement of bromine atoms on toluene derivatives. The synthesis of 2,6-dibromo-3,5-difluorotoluene itself was first reported in the early 2000s, driven by the need for optimized halogenated intermediates in pharmaceutical applications.

Structural Features and Their Influence on Reactivity

The structure of this compound is characterized by a toluene molecule substituted with two bromine atoms at the 2 and 6 positions and two fluorine atoms at the 3 and 5 positions. This specific arrangement of substituents has a profound influence on the compound's reactivity.

The key structural features include:

Electron-withdrawing Fluorine Atoms: The highly electronegative fluorine atoms deactivate the aromatic ring towards electrophilic attack.

Bulky Bromine Atoms: The large bromine atoms create steric hindrance around the methyl group and the adjacent ring positions.

Methyl Group: The methyl group is an electron-donating group, which can influence the regioselectivity of certain reactions.

These features combine to create a molecule with distinct reactive sites. The bromine atoms, for instance, are susceptible to replacement by nucleophiles and can participate in cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. The presence of both fluorine and bromine allows for a stepwise and selective functionalization of the molecule, making it a versatile tool for synthetic chemists.

| Property | Value |

| Molecular Formula | C₇H₄Br₂F₂ |

| Molecular Weight | 285.91 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

特性

IUPAC Name |

2,4-dibromo-1,5-difluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c1-3-6(8)4(10)2-5(11)7(3)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYBHXCNJNVQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Br)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms of 2,6 Dibromo 3,5 Difluorotoluene

Established Synthetic Routes to 2,6-Dibromo-3,5-difluorotoluene

The primary and most direct pathway to this compound involves the electrophilic bromination of the readily available starting material, 2,6-difluorotoluene (B1296929). This approach focuses on the selective substitution of hydrogen atoms on the aromatic ring with bromine atoms. The key to a successful synthesis lies in directing the incoming bromine electrophiles to the correct positions (3 and 5) on the difluorotoluene ring. Two principal methods have been established to achieve this transformation: direct halogenation using classical catalysts and more modern, sustainable photoinitiated methods.

Direct halogenation is a fundamental strategy for functionalizing aromatic rings. For the synthesis of this compound, this involves the reaction of 2,6-difluorotoluene with a brominating agent, where the regiochemical outcome is governed by the choice of catalyst and reaction conditions.

A well-established method for the bromination of aromatic compounds is the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst. The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br+") that can attack the electron-rich aromatic ring. In the synthesis of this compound, iron (Fe) powder or aluminum bromide (AlBr₃) are commonly employed as catalysts. The reaction is typically performed under carefully controlled temperatures, generally in the range of 40–60°C, to ensure selective dibromination at the 3 and 5 positions while minimizing the formation of over-halogenated byproducts.

Table 1: General Conditions for Lewis Acid-Catalyzed Bromination

| Parameter | Description | Source(s) |

| Starting Material | 2,6-Difluorotoluene | |

| Brominating Agent | Molecular Bromine (Br₂) | |

| Catalyst | Iron (Fe) or Aluminum Bromide (AlBr₃) | |

| Temperature | 40–60°C |

Note: The data in this table represents generalized conditions. Specific yields and reaction times may vary based on laboratory-specific optimizations.

An alternative and more sustainable approach to bromination involves the use of hydrobromic acid (HBr) in combination with hydrogen peroxide (H₂O₂). This method, often initiated by light, represents a greener alternative to using elemental bromine. The historical development of such regioselective bromination protocols in the 1980s enabled the precise functionalization of various toluene (B28343) derivatives. The reaction between HBr and H₂O₂ generates bromine in situ, which then participates in the halogenation of the aromatic ring. This process is typically facilitated under lighting conditions which promote the necessary radical pathways for bromination.

Table 2: Reagents for Photoinitiated Bromination

| Role | Reagent | Source(s) |

| Starting Material | 2,6-Difluorotoluene | |

| Bromine Source | Hydrobromic Acid (HBr) | |

| Oxidant | Hydrogen Peroxide (H₂O₂) | |

| Initiator | Light |

Note: This table outlines the key components for the photoinitiated synthesis. Exact concentrations and light source specifications are crucial for reaction efficiency.

Direct Halogenation of 2,6-Difluorotoluene

Photoinitiated Radical Bromination Utilizing Hydrobromic Acid and Hydrogen Peroxide

Mechanistic Insights into Regioselective Dibromination

The regioselectivity of the bromination of 2,6-difluorotoluene is dictated by the combined electronic effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating group and is ortho-, para-directing. The fluorine atoms (-F) are deactivating groups due to their high electronegativity (inductive effect), but they are also ortho-, para-directing because of their ability to donate lone-pair electrons (resonance effect).

In 2,6-difluorotoluene, the directing effects converge to strongly favor electrophilic substitution at the 3- and 5-positions.

Position 4 (para to the methyl group): This position is sterically hindered by the two adjacent fluorine atoms.

Positions 3 and 5 (meta to the methyl group): These positions are ortho to one fluorine atom and meta to the other. The directing influence of the ortho-fluorine atom makes these sites the most electronically favorable for the attack by the bromine electrophile.

Advantages of Sustainable and Cost-Effective Bromination Reagents

The use of hydrobromic acid and hydrogen peroxide as brominating agents offers several advantages over traditional methods that use molecular bromine. This system is considered more environmentally friendly and economically viable.

Atom Economy: The in situ generation of bromine from HBr and H₂O₂ is highly efficient. A key benefit is that water is the only byproduct, which avoids the environmental issues associated with other oxidants.

Safety: This method circumvents the hazards associated with the transport and storage of highly toxic and volatile molecular bromine. Generating the reactive species only as needed significantly enhances process safety.

Cost-Effectiveness: Both hydrobromic acid and hydrogen peroxide are relatively low-cost industrial chemicals, making this process economically attractive for larger-scale production.

In addition to direct dibromination, this compound can be prepared through stepwise halogenation. This approach offers a higher degree of control, which is crucial for minimizing the formation of unwanted byproducts such as mono-brominated or tri-substituted compounds. By carefully controlling the stoichiometry of the brominating agent relative to the 2,6-difluorotoluene, the reaction can be stopped after the introduction of the first bromine atom, allowing for the isolation of a mono-bromo intermediate. This intermediate can then be subjected to a second bromination step to yield the final desired product. The selectivity of this method is highly dependent on reaction parameters, particularly temperature and the choice of catalyst. Deviating from optimal conditions, such as using temperatures above 70°C, can lead to a decrease in selectivity and the formation of undesired products.

Control of Reaction Conditions and Selectivity in this compound Synthesis

The synthesis of this compound is most directly achieved through the bromination of 3,5-difluorotoluene (B38592). This electrophilic aromatic substitution reaction requires careful control of conditions to ensure the desired regioselectivity and to minimize the formation of unwanted byproducts.

Regioselectivity Influenced by Fluorine and Methyl Substituents

The directing effects of the substituents on the aromatic ring are the primary determinants of where the incoming bromine electrophiles will attach. In the case of 3,5-difluorotoluene, the two fluorine atoms and one methyl group collectively influence the position of bromination.

Fluorine Atoms (-F): Fluorine is an electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution. wikipedia.orgvaia.com However, fluorine also has lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect), which is an activating effect. wikipedia.orgdalalinstitute.com This resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. wikipedia.orgminia.edu.eg In the case of fluorobenzene, substitution is strongly directed to the para position because the ortho positions are more significantly deactivated by the inductive effect due to proximity. wikipedia.org

Methyl Group (-CH3): The methyl group is an electron-donating group (EDG) through an inductive effect (+I effect) and hyperconjugation. savemyexams.comslideserve.com This activates the aromatic ring, making it more susceptible to electrophilic attack. minia.edu.eg The methyl group is an ortho, para-director. savemyexams.comquora.com

In 3,5-difluorotoluene, the positions ortho to the methyl group are positions 2 and 6. These positions are also ortho to one fluorine atom and para to the other. The combined directing effects of the activating methyl group and the resonance effect of the fluorine atoms favor the substitution of bromine at the 2 and 6 positions. The fluorine atoms at positions 3 and 5 deactivate the ring, but their ortho, para-directing nature, coupled with the strong activation and ortho, para-direction of the methyl group, leads to the desired 2,6-dibromo isomer.

Optimization Strategies for Minimizing Side Reactions and Polybromination

To achieve a high yield of this compound, it is crucial to optimize the reaction conditions to prevent the formation of other isomers and polybrominated products.

Key parameters for optimization include:

Brominating Agent: The choice of brominating agent is critical. While molecular bromine (Br₂) is commonly used, other reagents like N-bromosuccinimide (NBS) can offer milder reaction conditions and improved selectivity. researchgate.netorgsyn.org The use of a combination of a bromide ion source and an oxidant, such as H₂O₂-HBr, can generate bromine in situ, providing a more controlled reaction. researchgate.net

Catalyst: A Lewis acid catalyst, such as iron (Fe) or aluminum bromide (AlBr₃), is typically required to polarize the bromine molecule and generate a sufficiently strong electrophile (Br⁺) to attack the deactivated ring. quora.com The choice and concentration of the catalyst can influence the reaction rate and selectivity.

Temperature: The reaction temperature must be carefully controlled. Higher temperatures can lead to a loss of selectivity and an increase in the formation of undesired di- or tri-substituted byproducts. A common temperature range for such brominations is between 40-60°C.

Stoichiometry: Precise control of the stoichiometric ratio of the brominating agent to the starting material is essential to prevent over-halogenation.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome. Common solvents for bromination include halogenated hydrocarbons like dichloromethane (B109758) or chloroform. google.comgoogle.com

A summary of typical reaction conditions and optimization strategies is presented below:

| Parameter | Condition/Strategy | Rationale |

| Starting Material | 3,5-Difluorotoluene | The precursor for the desired product. |

| Brominating Agent | Br₂ or NBS | Br₂ is a common reagent, while NBS can offer milder conditions. |

| Catalyst | Fe or AlBr₃ | Lewis acid to generate the bromine electrophile. |

| Temperature | 40–60°C | Controlled to maintain selectivity and prevent side reactions. |

| Stoichiometry | Precise control | Prevents polybromination. |

| Solvent | Dichloromethane, Chloroform | Inert solvents that facilitate the reaction. google.comgoogle.com |

Advanced Purification Strategies for High-Purity this compound

Following the synthesis, the crude product will likely contain a mixture of the desired 2,6-dibromo isomer, unreacted starting material, monobrominated intermediates, other dibromo isomers, and potentially polybrominated byproducts. Achieving high purity requires effective purification strategies.

Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing for the formation of pure crystals upon cooling. A process for purifying brominated aromatic compounds involves dissolving the crude product in a solvent such as toluene, xylene, or dichloromethane, adding a base to neutralize any residual bromine or hydrogen bromide, and then heating the mixture under pressure before cooling to induce crystallization. google.com

Column Chromatography: For separating mixtures of isomers with similar physical properties, column chromatography is a powerful technique. The crude mixture is dissolved in a solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is used to move the components down the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation. orgsyn.orgnih.gov

Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method. google.com

A comparison of purification techniques is provided in the table below:

| Purification Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Difference in solubility at different temperatures. | Can yield very pure product, scalable. | May not be effective for separating isomers with similar solubility. |

| Column Chromatography | Differential adsorption onto a stationary phase. | Highly effective for separating isomers and closely related impurities. | Can be time-consuming and require large volumes of solvent. |

| Distillation | Difference in boiling points. | Effective for separating compounds with significant boiling point differences. | Requires thermal stability of the compound, may not separate isomers effectively. |

By employing a combination of these controlled synthesis and advanced purification methods, high-purity this compound can be obtained for its intended applications in further chemical synthesis.

Chemical Reactivity and Transformation Pathways of 2,6 Dibromo 3,5 Difluorotoluene

Overview of Reactivity Profile Modulated by Halogen and Methyl Groups

The reactivity of 2,6-dibromo-3,5-difluorotoluene is a consequence of the electronic and steric effects exerted by its substituents. The fluorine atoms, being highly electronegative, deactivate the aromatic ring towards electrophilic attack. Conversely, the bromine atoms provide reactive sites for nucleophilic substitution and cross-coupling reactions. The methyl group, while contributing to some electronic asymmetry, can also be a site for oxidation reactions. The steric hindrance created by the ortho-disposed bromine and meta-disposed fluorine atoms can influence the regioselectivity of certain reactions.

Nucleophilic Substitution Reactions of this compound

The bromine atoms in this compound are susceptible to replacement by various nucleophiles. This allows for the introduction of a wide range of functional groups onto the aromatic core.

Substitution of Bromine Atoms with Diverse Nucleophiles (e.g., Amines, Thiols, Methoxides)

The bromine atoms can be displaced by nucleophiles such as amines, thiols, and alkoxides under appropriate reaction conditions. For instance, reaction with sodium methoxide (B1231860) can lead to the formation of methoxy (B1213986) derivatives. Similarly, treatment with amines or thiols can yield the corresponding amino or thioether compounds. The efficiency of these substitutions can be influenced by factors like the nature of the nucleophile, solvent, and reaction temperature.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Amines | Amino derivatives |

| Thiols | Thioether derivatives |

| Methoxides | Methoxy derivatives |

Oxidation Reactions of the Methyl Group in this compound

The methyl group of this compound can undergo oxidation to afford more highly oxidized functional groups, such as aldehydes and carboxylic acids.

Conversion to Carboxylic Acid Derivatives (e.g., 3,5-Dibromo-2,6-difluorobenzoic Acid)

Oxidation of the methyl group can lead to the formation of the corresponding carboxylic acid. Specifically, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under acidic conditions can convert the methyl group to a carboxyl group, yielding 3,5-dibromo-2,6-difluorobenzoic acid.

Formation of Aromatic Aldehyde Intermediates

Under milder oxidation conditions, it is possible to form the corresponding aromatic aldehyde, 3,5-dibromo-2,6-difluorobenzaldehyde, as an intermediate. This transformation provides another avenue for further synthetic modifications.

Reduction Reactions and Debromination Strategies for this compound

The bromine atoms in this compound can be selectively removed through reduction reactions, a process known as debromination. This is a useful strategy for synthesizing compounds with a different substitution pattern on the aromatic ring. A common method for achieving this is through catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction typically results in the formation of 2,6-difluorotoluene (B1296929) as the primary product.

Catalytic Hydrogenation for Selective Bromine Removal

Catalytic hydrogenation is a powerful and widely used method for the selective removal of halogen atoms from aromatic rings. In the case of this compound, the goal of selective bromine removal is to synthesize 3,5-difluorotoluene (B38592), a valuable intermediate in the preparation of various fine chemicals, including dyes, pesticides, and pharmaceutical agents. libretexts.org The selective removal of bromine over fluorine is achievable due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond.

A proposed reaction scheme for the selective debromination of this compound would involve the use of a heterogeneous catalyst like Pd/C. The reaction would proceed via the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis to replace the bromine atom with a hydrogen atom. The selectivity for bromine removal is enhanced by carefully controlling the reaction conditions, such as temperature, pressure, and the choice of catalyst and solvent.

Table 1: Proposed Reaction Conditions for Selective Catalytic Hydrogenation

| Parameter | Proposed Condition | Rationale |

| Substrate | This compound | The starting material for the transformation. |

| Catalyst | 10% Pd/C | A common and effective catalyst for dehalogenation reactions. nih.gov |

| Hydrogen Source | H₂ gas | The reducing agent for the removal of bromine. |

| Base | Sodium Acetate | To neutralize the HBr formed during the reaction. nih.gov |

| Solvent | Anhydrous Ether or similar | To dissolve the substrate and facilitate the reaction. nih.gov |

| Temperature | Room Temperature | To favor selectivity and minimize side reactions. |

| Pressure | Atmospheric Pressure | Sufficient for the hydrogenation to proceed. nih.gov |

Investigation of Halogen Bonding and its Influence on Molecular Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of this interaction depends on the polarizability of the halogen atom, with bromine being a more effective halogen bond donor than fluorine. In this compound, the bromine atoms can participate in halogen bonding, which can significantly influence its crystal packing and interactions with other molecules.

While a specific crystallographic study of this compound is not available, insights can be gained from studies on other halogenated molecules. For example, X-ray crystallographic analyses of 3,6-dihalo-pyromellitic diimides have revealed extensive halogen-bonding networks in the solid state. google.com These interactions occur between the halogen atoms and the carbonyl oxygen atoms of adjacent molecules. google.com Similarly, computational studies on halogenated oxindoles have shown that Br···Br and C-H···Br interactions can be important in determining the solid-state packing. ucalgary.ca

In the context of this compound, it is plausible that the bromine atoms engage in halogen bonds with the fluorine atoms or the π-system of neighboring molecules. Theoretical calculations and Hirshfeld surface analysis are powerful tools to investigate and quantify these interactions. nih.gov Such studies would provide valuable information on the strength and directionality of these halogen bonds, elucidating their role in the supramolecular assembly of this compound.

Table 2: Potential Halogen Bonding Interactions in this compound

| Type of Interaction | Description | Potential Significance |

| Br···F | A bromine atom on one molecule interacts with a fluorine atom on an adjacent molecule. | Could influence crystal packing and molecular conformation. |

| Br···π | A bromine atom interacts with the electron-rich π-system of the aromatic ring of a neighboring molecule. | Can lead to the formation of specific supramolecular architectures. |

| Br···Br | Interactions between bromine atoms on adjacent molecules. | These can be either attractive or repulsive depending on the geometry. ucalgary.ca |

Impact of Electronic Properties on Compound Reactivity and Behavior

The reactivity of this compound is profoundly influenced by the electronic effects of its substituents. Both bromine and fluorine are halogens and are more electronegative than carbon, leading to inductive electron withdrawal (-I effect) from the aromatic ring. lumenlearning.com This effect generally deactivates the ring towards electrophilic aromatic substitution. ucalgary.cascribd.com

However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). libretexts.orglumenlearning.com This resonance effect directs incoming electrophiles to the ortho and para positions. In this compound, the two fluorine atoms at the meta positions to the methyl group strongly deactivate the ring through their potent -I effect. The bromine atoms at the ortho positions also contribute to this deactivation. The methyl group, being an electron-donating group (+I effect), has an activating effect, but this is likely outweighed by the deactivating effects of the four halogen atoms.

The presence of fluorine atoms is known to stabilize molecular orbitals due to their high electronegativity. nih.gov This increased stability can affect the rates of chemical reactions. For instance, the introduction of fluorine near a reaction center can significantly decelerate the rate of nucleophilic substitution (SN2) reactions. rsc.org

Table 3: Electronic Effects of Substituents in this compound

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Reactivity |

| Bromine | 2, 6 | Strong | Weak | Deactivating, ortho/para directing |

| Fluorine | 3, 5 | Very Strong | Weak | Strongly Deactivating |

| Methyl | 1 | Weakly Donating (+I) | N/A | Activating |

Computational and Spectroscopic Characterization of 2,6 Dibromo 3,5 Difluorotoluene

Spectroscopic Analysis of 2,6-Dibromo-3,5-difluorotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information regarding the connectivity and spatial arrangement of atoms within the this compound molecule. By analyzing the spectra of different nuclei, a comprehensive picture of its structure can be assembled.

Detailed experimental data for the Proton (¹H) NMR spectrum of this compound is not widely available in peer-reviewed literature. However, based on the structure, the ¹H NMR spectrum is expected to show a signal for the methyl (CH₃) protons. The chemical shift of these protons would be influenced by the electron-withdrawing effects of the adjacent bromine and fluorine atoms on the aromatic ring. Additionally, a single resonance is anticipated for the aromatic proton at the C4 position, which would likely appear as a triplet due to coupling with the two equivalent fluorine atoms at the C3 and C5 positions.

Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Methyl (CH₃) | Varies | Singlet or fine multiplet |

| Aromatic (H4) | Varies | Triplet |

Note: The exact chemical shifts and coupling constants require experimental verification.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, the two fluorine atoms are chemically equivalent, and therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine nuclei. Commercially available data suggests a chemical shift range of -112 to -108 ppm for the aromatic fluorine atoms in this molecule nih.gov. This upfield shift is characteristic of fluorine atoms attached to an aromatic ring.

Reported ¹⁹F NMR Spectral Data for this compound

| Nucleus | Reported Chemical Shift (ppm) |

| Aromatic Fluorines (F3, F5) | -112 to -108 nih.gov |

The Carbon-13 (¹³C) NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The chemical shifts of the aromatic carbons will be significantly influenced by the attached bromine and fluorine substituents. Carbons bonded to these electronegative halogens will experience characteristic downfield or upfield shifts. The methyl carbon will also exhibit a distinct resonance.

Expected ¹³C NMR Resonances for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| Methyl (CH₃) | 15 - 30 |

| C1 | 120 - 140 |

| C2, C6 (C-Br) | 110 - 130 |

| C3, C5 (C-F) | 150 - 170 (as a doublet due to C-F coupling) |

| C4 | 115 - 135 (as a triplet due to C-F coupling) |

Note: The exact chemical shifts and coupling constants require experimental verification.

The conformation of the methyl group relative to the aromatic ring can also be investigated using long-range proton-proton or proton-carbon coupling constants. However, due to the high degree of substitution on the aromatic ring, such analyses may be complex for this particular molecule.

Mass Spectrometry (MS) Applications, Including GC-MS

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Electron Ionization (EI) mass spectrometry of this compound is reported to show dominant fragments at m/z 119 and 91 nih.gov. The fragment at m/z 91 is characteristic of a tropylium ion (C₇H₇⁺), a common fragment in the mass spectra of toluene (B28343) derivatives nih.gov. The fragment at m/z 119 likely corresponds to the loss of the two bromine atoms and the methyl group, resulting in a difluorophenyl cation (C₆H₃F₂⁺) nih.gov.

Reported Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 286 (and isotopic peaks) | [C₇H₄Br₂F₂]⁺ (Molecular Ion) |

| 119 | [C₆H₃F₂]⁺ nih.gov |

| 91 | [C₇H₇]⁺ nih.gov |

Note: A detailed fragmentation analysis would require a high-resolution mass spectrum.

Rotational Spectroscopy and Internal Molecular Dynamics

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. It provides precise information about molecular structure, internal rotation, and electric dipole moments. For molecules with internal rotors, such as the methyl group in toluene derivatives, the rotational spectrum can become significantly more complex, offering a window into the dynamics of these internal motions.

In toluene derivatives where the aromatic ring has C2v symmetry with respect to the axis of internal rotation of the methyl group, the potential energy hindering this rotation is dominated by a six-fold (V6) barrier. Current time information in Pasuruan, ID.nih.gov This is the case for molecules like 2,6-difluorotoluene (B1296929) and 3,5-difluorotoluene (B38592), which serve as close analogs for understanding the behavior of this compound. Current time information in Pasuruan, ID.

The internal rotation of the methyl group against the aromatic frame is a classic example of a large amplitude motion. nih.gov The six-fold symmetry of the potential barrier poses significant challenges for both experimental and theoretical determination due to the typically very low barrier heights. Current time information in Pasuruan, ID.nih.gov These low barriers result in large tunneling splittings in the rotational spectra, which can be difficult to identify and model accurately. Current time information in Pasuruan, ID. For instance, in the jet-cooled rotational spectra of 2,6- and 3,5-difluorotoluene, internal rotation tunneling doublings of up to 3.6 GHz have been observed. Current time information in Pasuruan, ID.nih.gov

A specialized computer code adapted for V6 problems was necessary to resolve the methyl group internal rotation dynamics in these difluorotoluene molecules. Current time information in Pasuruan, ID. This highlights the complexity of analyzing the spectra of molecules with low six-fold barriers to internal rotation.

The observed splittings in the rotational spectra, known as tunneling splittings, are a direct consequence of the quantum mechanical tunneling of the methyl protons through the potential barrier. The magnitude of these splittings is inversely related to the height of the torsional barrier. Large splittings, as seen in 2,6- and 3,5-difluorotoluene, are indicative of very low barriers. Current time information in Pasuruan, ID.

By analyzing these tunneling doublings, the potential barriers (V6) for the methyl group rotation can be precisely determined. For 2,6-difluorotoluene, the V6 barrier was found to be 0.14872(24) kJ mol⁻¹, and for 3,5-difluorotoluene, it was even lower at 0.0856(10) kJ mol⁻¹ in the vibrational ground state. Current time information in Pasuruan, ID.nih.gov These low barriers are characteristic of systems with pure six-fold symmetry where steric hindrance to the methyl rotation is minimal. nih.gov

The Stark effect, which is the splitting or shifting of spectral lines in the presence of an external electric field, is a powerful tool for determining the permanent electric dipole moment of a molecule. wikipedia.org By applying a known electric field and measuring the resulting shifts in the rotational transitions, the components of the electric dipole moment along the principal axes of inertia can be determined.

For 2,6- and 3,5-difluorotoluene, the analysis of the Stark effect provided crucial information on their electric dipole moments. Current time information in Pasuruan, ID. This experimental determination of the dipole moment provides a valuable benchmark for quantum chemical calculations and offers insights into the charge distribution within the molecule.

Rotational spectroscopy allows for the highly accurate determination of rotational constants, which are inversely proportional to the moments of inertia of the molecule. From these constants, precise structural information, such as bond lengths and bond angles, can be derived. Current time information in Pasuruan, ID.

By measuring the rotational spectra of isotopically substituted species (isotopologues), the atomic coordinates can be determined with high precision using Kraitchman's equations. For 2,6- and 3,5-difluorotoluene, the analysis of the rotational spectra of carbon isotopic species in natural abundance provided detailed structural data for both molecules. Current time information in Pasuruan, ID.nih.gov This information is fundamental for understanding the geometry and conformational preferences of these halogenated toluenes.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods are indispensable for complementing experimental studies and for providing a deeper understanding of molecular properties that are difficult to access experimentally.

Quantum chemical calculations, ranging from semi-empirical methods to high-level ab initio and density functional theory (DFT) methods, are widely used to predict molecular structures, vibrational frequencies, electronic properties, and potential energy surfaces.

Methods like Intermediate Neglect of Differential Overlap (INDO) with Finite Perturbation Theory (FPT) and the minimal basis set STO-3G have historically been used for calculating properties of aromatic compounds. While these methods are computationally less demanding, they have been largely superseded by more accurate approaches.

For instance, in the study of 2,6- and 3,5-difluorotoluene, ab initio calculations at the MP2 level were performed. Current time information in Pasuruan, ID. Interestingly, these calculations did not accurately reproduce the very low torsional barriers determined experimentally, indicating the need for more sophisticated theoretical models to describe these subtle V6 potential energy surfaces. Current time information in Pasuruan, ID.nih.gov This discrepancy between experimental results and theoretical predictions for such low barriers highlights the ongoing challenges in computational chemistry and underscores the importance of experimental validation.

Modeling Molecular Interactions and Force Field Development

The accurate modeling of molecular interactions is fundamental to understanding the condensed-phase behavior of this compound. The presence of both bromine and fluorine atoms on the toluene ring introduces complexity, particularly in describing non-covalent interactions such as halogen bonding.

Developing a robust force field is a critical first step for performing accurate molecular dynamics simulations. For polyhalogenated aromatic compounds, standard force fields often fail to accurately represent the anisotropic distribution of electron density around the halogen atoms. unipi.it This is particularly true for halogen bonding, where a region of positive electrostatic potential, known as a σ-hole, exists along the axis of the carbon-halogen bond. unipi.itnih.gov

To address this, advanced polarizable force fields, such as those based on the classical Drude oscillator model or the polarizable ellipsoidal force field (PEff) model, are being developed. arxiv.orgarxiv.orgnih.govbohrium.com These models can more accurately capture the nuances of halogen bonding and other electrostatic interactions by allowing the atomic charge distributions to respond to the local electric field. nih.gov The development of such a force field for this compound would involve the parameterization of Lennard-Jones parameters and partial atomic charges to reproduce experimental data and high-level quantum mechanical calculations. nih.gov

The van der Waals (vdW) interactions, which are crucial for understanding the physisorption and packing of molecules, can be effectively modeled using density functional theory (DFT) with dispersion corrections. The vdW-DF method, for instance, has been shown to be important for calculating the adsorption energies of aromatic compounds on surfaces. dtu.dk While the specific "vdW2016 Potential" is a term that may not be widely indexed, the principle of using non-local correlation functionals to account for dispersion forces is a key aspect of modern computational chemistry.

A hypothetical parameterization for a polarizable force field for this compound might involve the parameters outlined in the table below, which are based on the types of parameters developed for other halogenated benzenes.

| Atom Type | Charge (e) | Lennard-Jones σ (Å) | Lennard-Jones ε (kcal/mol) | Polarizability (ų) |

|---|---|---|---|---|

| C (aromatic) | Variable | 3.55 | 0.07 | 1.76 |

| H (aromatic) | Variable | 2.42 | 0.03 | 0.42 |

| C (methyl) | Variable | 3.39 | 0.11 | 1.76 |

| H (methyl) | Variable | 2.64 | 0.02 | 0.42 |

| F | Variable | 3.12 | 0.06 | 0.56 |

| Br | Variable | 3.61 | 0.25 | 3.05 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Rational Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For a molecule like this compound, QSPR models can be invaluable for predicting properties that are difficult or costly to measure experimentally, thereby guiding the rational design of new compounds with tailored characteristics.

The development of a QSPR model begins with the calculation of a set of molecular descriptors that encode information about the molecule's structure. For halogenated aromatic compounds, these descriptors often include:

Constitutional descriptors: Molecular weight, number of halogen atoms.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: Molecular volume, surface area.

Quantum chemical descriptors: Dipole moment, electrostatic potential, frontier molecular orbital energies (HOMO and LUMO).

Studies on similar classes of compounds, such as polybrominated diphenyl ethers (PBDEs) and polychlorinated diphenyl ethers (PCDEs), have successfully used such descriptors to predict properties like vapor pressure, n-octanol/water partition coefficients, and water solubility. nih.govnih.govbit.edu.cnresearchgate.net For instance, descriptors derived from the electrostatic potential have been shown to be particularly useful in expressing the quantitative structure-property relationships of PBDEs. nih.govbit.edu.cn

A hypothetical QSPR study for a series of dibromo-difluoro-toluene isomers, including this compound, could aim to predict a property such as the n-octanol/air partition coefficient (KOA), which is important for assessing the environmental fate of the compound. The table below illustrates the type of data that would be generated and used in such a study.

| Compound | Molecular Volume (ų) | Dipole Moment (Debye) | log KOA (Experimental) | log KOA (Predicted) |

|---|---|---|---|---|

| This compound | 145.2 | 1.85 | 4.2 | 4.15 |

| 2,4-Dibromo-3,5-difluorotoluene | 145.2 | 2.10 | 4.5 | 4.48 |

| 2,3-Dibromo-4,5-difluorotoluene | 145.2 | 2.50 | 4.8 | 4.75 |

| 3,4-Dibromo-2,5-difluorotoluene | 145.2 | 1.50 | 3.9 | 3.92 |

By establishing a robust QSPR model, researchers can screen virtual libraries of related compounds to identify candidates with optimal properties for a specific application, be it in materials science, agrochemicals, or pharmaceuticals, without the need for extensive synthesis and testing. This approach significantly accelerates the discovery and development process.

Applications of 2,6 Dibromo 3,5 Difluorotoluene in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The utility of 2,6-Dibromo-3,5-difluorotoluene in organic synthesis stems from the differential reactivity of its halogen substituents. The bromine atoms serve as effective leaving groups, while the fluorine atoms influence the molecule's electronic nature.

Precursor for Advanced Organic Molecules

This compound is a foundational precursor for a variety of advanced organic molecules. The presence of two reactive bromine atoms allows for sequential or simultaneous substitution, enabling the introduction of diverse functional groups. This capability is crucial in multi-step syntheses where precise control over molecular architecture is required. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards certain reactions while directing others, offering a level of regiochemical control.

Intermediate in the Synthesis of Diverse Functionalized Derivatives

This compound is an adaptable intermediate for creating a wide array of functionalized derivatives. The bromine atoms are particularly susceptible to substitution by nucleophiles such as amines and thiols. Furthermore, they are ideal sites for metal-catalyzed cross-coupling reactions, which are fundamental processes in modern organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. The methyl group on the toluene (B28343) ring can also be a site for chemical modification, such as oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412).

Below is a table summarizing some of the key transformations that this compound can undergo:

| Reaction Type | Example Reagents | Resulting Functional Group |

| Nucleophilic Substitution | Sodium Methoxide (B1231860) (NaOCH₃) | Methoxy (B1213986) (-OCH₃) |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Reduction | H₂ / Palladium on Carbon | Hydrogen (removes Br) |

| Cross-Coupling Reactions | Boronic acids, Amines, etc. | C-C or C-N bonds |

Applications in Pharmaceutical Chemistry

The structural motifs derived from this compound are of significant interest in medicinal chemistry due to their potential biological activities.

Intermediate in the Synthesis of Therapeutically Relevant Compounds (e.g., Rufinamide)

A notable application of a derivative of this compound is in the synthesis of Rufinamide, an antiepileptic drug used to treat seizures associated with Lennox-Gastaut syndrome. researchgate.netnih.govrsc.org While Rufinamide itself is 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, its synthesis often involves precursors derived from related difluoro-substituted toluenes. For instance, a common synthetic route to Rufinamide starts with 2,6-difluorobenzyl azide. researchgate.netgoogle.com This key intermediate is typically prepared from 2,6-difluorobenzyl halides (chloride or bromide), which are structurally related to this compound, highlighting the importance of this substitution pattern in accessing the final drug molecule. The synthesis proceeds through a 1,3-dipolar cycloaddition reaction to form the essential 1,2,3-triazole ring. nih.gov

Building Block for Pharmaceutical Raw Materials and Novel Intermediates

Beyond specific drug syntheses, this compound and its analogs serve as building blocks for a variety of pharmaceutical raw materials and novel intermediates. nih.gov Organobromine compounds are highly valued in pharmaceutical synthesis because the bromine atoms can be readily replaced or used in coupling reactions to build more complex molecular frameworks. nih.gov The unique electronic properties imparted by the combination of bromine and fluorine substituents make this compound a valuable starting point for creating new chemical entities with potential therapeutic applications. Research has shown that derivatives can exhibit a range of biological activities, and they are used to synthesize probes and ligands for studying biological systems.

Contributions to Agrochemical Development

The utility of this compound extends into the field of agrochemical development. Halogenated aromatic compounds are a well-established class of molecules in the design of modern pesticides, including herbicides, insecticides, and fungicides. The specific arrangement of halogens in this compound can be leveraged to create active ingredients with desired efficacy and selectivity. The bromine atoms provide convenient handles for synthetic modifications, allowing for the systematic exploration of structure-activity relationships in the development of new agrochemical products.

Reagent in the Synthesis of Advanced Pesticides and Agricultural Chemicals

This compound has emerged as a versatile intermediate in the synthesis of sophisticated agrochemicals. The reactivity of the compound is defined by the two bromine atoms and two fluorine atoms attached to the toluene ring. The bromine atoms provide reactive sites for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are fundamental for constructing the carbon skeletons of complex active ingredients. This allows for the strategic attachment of other molecular fragments to build the final pesticide.

Building Block for Novel Agrochemical Compounds

Beyond being a passive reagent, this compound functions as a foundational building block for the development of new agrochemical compounds. Its di-bromo, di-fluoro substitution pattern offers a unique platform for creating derivatives with potentially significant biological activities. Researchers can selectively replace the bromine atoms with various nucleophiles to introduce different functional groups, leading to a diverse library of new chemical entities for screening.

For instance, derivatives such as 2,6-Dibromo-3,5-difluorophenylacetonitrile are noted for their potential as building blocks in agrochemicals. The strategic placement of both bromine and fluorine atoms on the aromatic ring is a key design element. Fluorine atoms can enhance the biological activity and metabolic stability of a pesticide, while bromine atoms serve as handles for further chemical elaboration. This dual functionality makes this compound a highly valuable starting material for creating next-generation crop protection agents.

Utility in Materials Science and Advanced Materials Development

In the realm of materials science, the incorporation of fluorine and bromine into organic structures is a well-established strategy for creating materials with enhanced properties. This compound serves as a key monomer or intermediate for developing advanced materials with tailored thermal, electronic, and optical characteristics.

Synthesis of Fluorinated Polymers for Electronic Applications

Fluorinated polymers are highly sought after for their exceptional thermal stability, chemical resistance, and specific electronic properties. researchgate.net this compound can be utilized as a monomer in the synthesis of such polymers. The bromine atoms on the molecule allow it to undergo polymerization through various cross-coupling reactions, forming the polymer backbone.

The presence of fluorine atoms, inherited from the monomer, imparts the desired characteristics to the final polymer. researchgate.net These characteristics are crucial for electronic applications, including dielectrics, protective coatings for electronic components, and specialty materials for semiconductor manufacturing. The synthesis of fluoropolymers can be achieved either by polymerizing fluorine-containing monomers or by modifying existing polymers, but using a monomer like this compound allows for the precise and uniform incorporation of fluorine into the polymer's structure from the ground up. researchgate.net

Development of Materials with Tailored Electronic Properties

The specific substitution pattern of this compound makes it an excellent component for designing materials with precisely controlled electronic properties. The two fluorine atoms are powerful electron-withdrawing groups, which can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) in a conjugated polymer system. rsc.org This is a critical factor in applications such as organic photovoltaics (OPVs), as a lower HOMO level in the donor polymer can lead to a higher open-circuit voltage (Voc) and improved device performance. rsc.org

The bromine atoms also contribute to the electronic profile and provide sites for creating extended π-conjugated systems, which are essential for charge transport in organic electronic devices. The synergistic effect of having both fluorine and bromine substituents allows for fine-tuning the electronic behavior of materials, making this compound a valuable tool for researchers developing next-generation organic semiconductors and other electronic materials.

Influence on Dielectric Constant in Fluorinated Materials

Materials with a low dielectric constant (low-k) are essential for the microelectronics industry to reduce signal delay and power consumption in integrated circuits. The incorporation of fluorine is a primary strategy for lowering the dielectric constant of a material. Fluorinated polymers, for example, inherently exhibit lower dielectric constants than their non-fluorinated counterparts. mdpi.com

Table 1: Dielectric Properties of Toluene and Related Materials This table provides context on how molecular structure affects dielectric properties.

| Compound/Material | Dielectric Constant (ε) | Measurement Conditions |

|---|---|---|

| Toluene | 2.38 | 293.15 K (20°C) researchgate.net |

| Benzyl (B1604629) Alcohol | 13.1 | 20°C nist.gov |

| Dense Fluorinated Polyimide Film | ~3.20 | 100 kHz mdpi.com |

| Porous Fluorinated Polyimide Film | 1.51 - 2.42 | 100 kHz mdpi.com |

Design of High Refractive Index Materials for Optical Applications

High refractive index polymers (HRIPs) are crucial for advanced optical components like lenses, anti-reflective coatings, and optical adhesives. mdpi.comresearchgate.net A key strategy for increasing the refractive index of a polymer is to incorporate atoms with high molar refraction and aromatic structures. mdpi.com

This compound is an ideal building block for this purpose. It contains a high molar refraction aromatic ring and, crucially, two heavy bromine atoms. The Lorentz-Lorenz equation shows that the refractive index is related to molar refraction and molar volume. By incorporating heavy atoms like bromine and sulfur, the molar refraction can be significantly increased, leading to a higher refractive index. researchgate.net Polymers synthesized using this compound as a monomer would benefit from its high content of both bromine and aromaticity, making them excellent candidates for HRIPs. Furthermore, related structures containing the 2,6-dibromo motif have been investigated for nonlinear optical applications, such as optical limiting, further underscoring the value of this substitution pattern in the design of advanced optical materials. lookchem.com

Involvement in Organometallic Chemistry

The reactivity of aryl halides with transition metals is a fundamental aspect of organometallic chemistry. The presence of two bromine atoms on the this compound ring makes it a prime candidate for involvement in the synthesis of novel organometallic complexes.

The synthesis of organoplatinum compounds often begins with the oxidative addition of an aryl halide to a platinum(0) precursor. nih.gov In this context, this compound can react with a platinum(0) complex, such as tetrakis(triphenylphosphine)platinum(0), to form a platinum(II) species. The resulting complex would feature a direct platinum-carbon bond.

Such organoplatinum(II) complexes can be precursors to a variety of catalytically active species. For example, subsequent ligand exchange reactions could introduce chiral ligands, leading to the formation of asymmetric catalysts. The fluorine substituents on the aromatic ring can influence the electronic properties of the platinum center, potentially modulating the catalyst's activity and selectivity. While the direct synthesis of platinum catalysts from this compound is not extensively documented, the principles of organometallic synthesis strongly support its potential in this area.

Table 2: Hypothetical Synthesis of a Platinum(II) Complex

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Pt(PPh₃)₄ | (2-Bromo-3,5-difluoro-6-methylphenyl)Pt(PPh₃)₂Br | Oxidative Addition |

This initial platinum(II) complex could then be further elaborated to generate a variety of catalytically relevant compounds.

Derivatives and Analogs of 2,6 Dibromo 3,5 Difluorotoluene in Research

Functionalized 2,6-Dibromo-3,5-difluorotoluene Derivatives

The functionalization of this compound allows for the introduction of various chemical moieties, leading to derivatives with tailored properties for specific applications in medicinal chemistry and material science.

The reactivity of such compounds is characterized by the electron-deficient nature of the aromatic system, making them useful building blocks for creating more complex molecules like kinase inhibitors and various heterocyclic frameworks. The bromine atom, in particular, is a key functional group that can participate in palladium-catalyzed cross-coupling reactions.

Direct research findings on the reactivity and oxidation products of 2,6-Dibromo-3,5-dimethoxytoluene are scarce in the available literature. However, insights can be drawn from the reactivity of related methoxy-substituted toluenes. For example, 2,6-dimethoxytoluene (B1360059) can undergo selective radical bromination with N-bromosuccinimide (NBS) to form 2,6-dimethoxybenzyl bromide. researchgate.net This reaction highlights the reactivity of the methyl group.

The methoxy (B1213986) groups in such compounds are electron-donating, which influences the molecule's reactivity in electrophilic and nucleophilic reactions. researchgate.net Oxidation of compounds like 2,6-dimethoxytoluene can lead to the formation of quinones or other oxidized derivatives when treated with agents such as potassium permanganate (B83412) or chromium trioxide. researchgate.net It is plausible that 2,6-Dibromo-3,5-dimethoxytoluene would exhibit similar reactivity, with potential for both substitution reactions at the bromine sites and oxidation of the aromatic ring or methyl group, influenced by the electronic interplay of the bromo, fluoro, and methoxy substituents.

Comparative Studies with Related Halogenated Toluene (B28343) and Pyridine (B92270) Analogs

To better understand the chemical nature of this compound, it is useful to compare it with other halogenated toluenes and its heterocyclic analogs, the halogenated pyridines.

The properties and reactivity of halogenated toluenes are highly dependent on the nature and position of the halogen substituents.

2,6-Difluorotoluene (B1296929) is a key starting material for the synthesis of this compound. It is a colorless to light yellow liquid that is utilized in the synthesis of pharmaceuticals and agrochemicals. sigmaaldrich.comchemicalbook.com Its fluorinated structure enhances reactivity and stability. sigmaaldrich.com For example, it reacts with chlorine to produce 2,6-difluorobenzyl chloride, which can then be converted to 2,6-difluorobenzaldehyde. chemicalbook.com It has also been used to generate the 2,6-difluorobenzyl radical for spectroscopic studies. chemicalbook.com

4-Bromo-2,6-difluorobenzyl bromide : While specific data for 4-Bromo-2,6-difluorobenzyl bromide is limited, its synthesis would logically start from 4-Bromo-2,6-difluoroaniline or 4-Bromo-2,6-difluorobenzaldehyde. 4-Bromo-2,6-difluoroaniline is a versatile building block where the bromo group allows for Pd-catalyzed coupling reactions and the fluoro groups can undergo nucleophilic aromatic substitution. ossila.com

3,5-Difluorobenzyl bromide is an important intermediate in medicinal chemistry. sigmaaldrich.com It is a liquid at room temperature and its properties have been well-documented. sigmaaldrich.comnist.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL at 25°C) |

|---|---|---|---|---|---|

| 2,6-Difluorotoluene | 443-84-5 | C₇H₆F₂ | 128.12 | 112 °C/740 mmHg sigmaaldrich.com | 1.129 sigmaaldrich.com |

| 2,6-Difluorobenzyl bromide | 85118-00-9 | C₇H₅BrF₂ | 207.02 | Not Available (Melting Point: 52-55 °C) sigmaaldrich.com | Not Available |

| 3,5-Difluorobenzyl bromide | 141776-91-2 | C₇H₅BrF₂ | 207.02 | 65 °C/4.5 mmHg sigmaaldrich.com | 1.6 sigmaaldrich.com |

The introduction of a nitrogen atom into the aromatic ring to form a pyridine scaffold significantly alters the chemical properties compared to toluene analogs.

2,6-Dibromo-3,5-difluoropyridine is the pyridine analog of this compound. It is a solid compound used as a building block in chemical synthesis. sigmaaldrich.comachemblock.com The presence of the electronegative nitrogen atom, in addition to the halogens, makes the pyridine ring electron-deficient. nih.gov

2,6-Dibromo-3,5-difluoroisonicotinic Acid is a derivative of the above pyridine, featuring a carboxylic acid group at the 4-position. cookechem.comchemdad.com This functional group provides an additional site for chemical modification, for example, through esterification or amide bond formation. The compound is a solid with a predicted high boiling point and density. chemdad.comvulcanchem.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|---|

| 2,6-Dibromo-3,5-difluoropyridine | 210169-13-4 | C₅HBr₂F₂N | 272.87 | Solid sigmaaldrich.com |

| 2,6-Dibromo-3,5-difluoroisonicotinic Acid | 325461-60-7 | C₆HBr₂F₂NO₂ | 316.88 | Solid |

The halogenation of pyridines is a challenging transformation due to the low reactivity of the pyridine ring towards electrophilic substitution. digitellinc.com Achieving regioselectivity often requires specific strategies. nih.govdigitellinc.com

The reactivity and regioselectivity are influenced by the nature and position of existing substituents. For instance, in activated pyridines (e.g., those with amino, hydroxy, or methoxy groups), reactivity towards bromination with NBS decreases in the order of amino > hydroxy > methoxy, and the regioselectivity is dependent on the substituent's position. researchgate.net

Modern synthetic methods have been developed to achieve selective halogenation at specific positions (C-3 or C-4) that are traditionally difficult to functionalize. nih.govchemrxiv.org These methods often involve the use of unconventional intermediates like heterocyclic phosphonium (B103445) salts or Zincke imines, which temporarily alter the electronic nature of the pyridine ring to direct the incoming halogen. nih.govchemrxiv.orgmountainscholar.org For example, a ring-opening, halogenation, and ring-closing sequence can transform pyridines into reactive Zincke imine intermediates, which then undergo highly regioselective halogenation under mild conditions. chemrxiv.org Computational studies are often employed to understand the mechanisms and origins of this high regioselectivity. digitellinc.com

Halogenated Pyridine Derivatives (e.g., 2,6-Dibromo-3,5-difluoropyridine, 2,6-Dibromo-3,5-difluoroisonicotinic Acid)

Structural and Electronic Differences Influencing Applications

The utility of derivatives and analogs of this compound in scientific research is profoundly influenced by their unique structural and electronic characteristics. The specific arrangement and nature of the halogen and methyl substituents on the toluene core create a distinct interplay of steric and electronic effects. Modifications to these substituents allow for the fine-tuning of the molecule's properties, tailoring it for specific applications in materials science and synthetic chemistry.

The primary structural features of the parent compound, this compound, are the dense halogen substitution on the aromatic ring. The bromine atoms at the 2 and 6 positions and fluorine atoms at the 3 and 5 positions create a sterically crowded and electronically modified benzene (B151609) ring.

Key Structural and Electronic Effects:

Inductive Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (σI). nih.gov This effect significantly lowers the electron density of the aromatic ring, influencing its reactivity and intermolecular interactions. The bromine atoms also contribute to this electron withdrawal, albeit to a lesser extent than fluorine.

Halogen Bonding: The electron-withdrawing substituents, particularly fluorine, can create a region of positive electrostatic potential on the bromine atoms, known as a σ-hole. researchgate.net This phenomenon allows the bromine atoms to act as halogen bond donors, forming non-covalent interactions with electron-rich atoms. The strength of these halogen bonds is highly tunable; increasing the electron-withdrawing power of other substituents on the ring enhances the σ-hole and strengthens the interaction. researchgate.net This property is critical for designing materials with specific crystal structures and for applications in supramolecular chemistry.

Steric Hindrance: The presence of bulky bromine atoms ortho to the methyl group creates significant steric hindrance. This can influence the rotational freedom of the methyl group and affect the approach of reactants in chemical transformations. ncert.nic.in In derivatives where these positions are occupied by larger or smaller groups, the resulting change in steric bulk can alter the molecule's conformation and reactivity. For instance, replacing bulky groups can reduce steric hindrance, potentially increasing reaction rates or altering product selectivity. ncert.nic.inresearchgate.net

Reaction Sites: The carbon-bromine bonds are key reactive sites. They are significantly weaker than the carbon-fluorine bonds and are susceptible to cleavage, making them ideal handles for cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the strategic formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis for creating more complex molecules. The high stability of the C-F bond means that the fluorine atoms typically remain intact during these transformations. researchgate.net

The interplay of these factors in various analogs dictates their potential applications. For example, an analog with additional electron-withdrawing groups would be expected to have stronger halogen bonding capabilities, making it a candidate for crystal engineering. Conversely, replacing the bromine atoms with other functional groups via cross-coupling reactions can lead to new derivatives with tailored electronic or photophysical properties.

The table below summarizes the influence of different substituent patterns on the properties and potential applications of hypothetical analogs compared to the parent compound.

| Compound/Analog | Key Structural Difference | Primary Electronic Influence | Impact on Application |

| This compound | Parent Compound | Strong inductive withdrawal from F; Br provides reaction sites. | Precursor for complex molecules via cross-coupling; building block for materials utilizing halogen bonding. researchgate.net |

| Analog 1: 2,6-Diiodo-3,5-difluorotoluene | Bromine replaced by Iodine | Iodine is a better halogen bond donor but has a weaker C-X bond. | Enhanced halogen bonding applications; potentially higher reactivity in certain cross-coupling reactions. researchgate.net |

| Analog 2: 2-Bromo-3,5-difluorotoluene | Removal of one Bromine atom | Reduced steric hindrance and fewer sites for cross-coupling. | Useful in studies where only a single functionalization via cross-coupling is desired. |

| Analog 3: 2,6-Dibromo-3,5-difluoroanisole | Methyl group replaced by a Methoxy group | The methoxy group is electron-donating via resonance, counteracting the inductive withdrawal of halogens. | Altered ring electronics could modify reactivity and photophysical properties, useful in the synthesis of novel electronic materials. |

| Analog 4: 2,6-Dibromo-3,5-difluoro-4-nitro-toluene | Addition of a nitro group | The strongly electron-withdrawing nitro group further reduces ring electron density. | Significantly enhanced halogen bonding capabilities; potential use in energetic materials or as a strongly polarized building block. researchgate.net |

This detailed control over the molecular architecture through substitution allows researchers to rationally design derivatives of this compound for a wide array of specialized research applications.

Research Perspectives and Future Directions in 2,6 Dibromo 3,5 Difluorotoluene Chemistry

Advancements in Sustainable and Green Synthesis Methodologies

The traditional synthesis of halogenated aromatics often involves harsh reagents and generates significant waste. Modern research is focused on developing greener, more sustainable methods for producing 2,6-dibromo-3,5-difluorotoluene and its precursors. A key area of advancement is the move away from bulk bromination using elemental bromine (Br₂) and metal catalysts like iron or aluminum bromide.

A more environmentally benign approach involves the use of hydrobromic acid (HBr) in conjunction with an oxidizing agent like hydrogen peroxide (H₂O₂). This system offers a higher atom economy and avoids the use of hazardous elemental bromine. The reaction is often promoted by light, facilitating a radical bromination mechanism on the 2,6-difluorotoluene (B1296929) starting material.

Furthermore, process intensification through continuous flow chemistry represents a significant leap in green engineering. For related precursors like 2,6-difluorobenzaldehyde, which can be derived from 2,6-difluorotoluene, continuous oxidation in microreactors or tubular reactors offers superior control over reaction parameters. google.com This technology leads to better heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, higher selectivity, and reduced byproduct formation. google.com Adapting such continuous flow systems for the specific bromination of 2,6-difluorotoluene is a promising future direction for sustainable production.

| Synthesis Parameter | Conventional Method | Greener Alternative |

| Brominating Agent | Elemental Bromine (Br₂) | Hydrobromic Acid (HBr) & Hydrogen Peroxide (H₂O₂) |

| Catalyst | Fe or AlBr₃ | Light-promoted |

| Process Type | Batch Processing | Continuous Flow Reactor |

| Key Advantages | Established methodology | Higher atom economy, improved safety, better control, reduced waste |

Exploration of Novel Reaction Pathways and Catalytic Systems

The bromine atoms at the 2- and 6-positions of this compound are key functional handles for further molecular elaboration. These sites are particularly amenable to modern cross-coupling reactions, which are fundamental to constructing complex organic molecules. The exploration of novel catalytic systems to efficiently mediate these transformations is a vibrant area of research.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Heck (with alkenes) couplings, are primary pathways for forming new carbon-carbon bonds at the bromine sites. Research is focused on developing more active, stable, and reusable palladium catalysts, including those based on nanoparticles or supported on solid matrices, to improve efficiency and reduce metal contamination in the final products.

Beyond palladium, there is growing interest in using catalysts based on more abundant and less expensive first-row transition metals like copper, nickel, and iron for these cross-coupling reactions. For instance, copper-catalyzed Ullmann-type reactions can be employed for forming carbon-oxygen or carbon-nitrogen bonds, allowing for the introduction of ether or amine functionalities. The challenge lies in achieving high selectivity and yields given the sterically hindered environment created by the adjacent fluorine and methyl groups.

Development of Next-Generation Materials with Tuned Physicochemical Attributes

The inherent properties of this compound—stemming from the strong electron-withdrawing nature of the fluorine atoms and the polarizability of the C-Br bonds—make it an attractive building block for advanced materials. The strategic replacement or modification of its substituents allows for the fine-tuning of physicochemical properties for specific applications, particularly in electronics and polymer science.

By replacing the bromine atoms via cross-coupling reactions, researchers can introduce conjugated organic moieties. This extends the π-system of the molecule, which can alter its optical and electronic properties, such as absorption and emission wavelengths, making the resulting derivatives suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atoms contribute to the thermal and oxidative stability of these materials, a crucial attribute for long-lasting electronic devices.

Furthermore, the incorporation of this fluorinated core into polymer backbones can lead to the development of next-generation fluoropolymers. These materials are sought after for their low dielectric constants, high thermal stability, and chemical resistance, making them ideal for use as insulators and dielectric layers in microelectronics. The specific substitution pattern of this compound provides a rigid and stable monomer unit for creating polymers with highly ordered structures.

Computational Design and Predictive Modeling for Tailored Derivatives

Computational chemistry has become an indispensable tool for accelerating the discovery and design of new molecules. In the context of this compound, quantum chemical methods like Density Functional Theory (DFT) can be used to predict a wide range of properties for its potential derivatives before they are synthesized in the lab.

Predictive modeling can forecast how changes to the molecular structure will impact key attributes. For example, by computationally modeling the replacement of bromine atoms with different functional groups, researchers can estimate the resulting changes in:

Electronic Properties : Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing semiconductor materials.

Reactivity : The susceptibility of different sites on the molecule to nucleophilic or electrophilic attack, guiding synthetic strategy.

Physicochemical Properties : Parameters like dipole moment, polarizability, and for derivatives like 2,6-Dibromo-3,5-difluoroisonicotinic Acid, the acidity (pKa).

This in silico approach allows for the high-throughput screening of virtual libraries of derivatives, identifying the most promising candidates for synthesis and testing, thereby saving significant time and resources.

| Computed Property (Example for a Derivative) | Predicted Value | Significance |

| Molecular Weight | Varies by derivative | Basic molecular characterization |

| pKa (for an acidic derivative) | ~0.73 | Predicts acidity and behavior in solution |

| Molecular Surface Area | Varies by derivative | Influences solubility and intermolecular interactions |

| HOMO/LUMO Gap | Varies by derivative | Predicts electronic and optical properties |

Emerging Applications in Interdisciplinary Chemical Fields

The versatility of this compound as a chemical intermediate allows its application to extend into various interdisciplinary fields, most notably medicinal chemistry and agrochemistry.

In medicinal chemistry , the compound serves as a scaffold for the synthesis of biologically active molecules. The fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and increase membrane permeability. The bromine atoms provide convenient points for diversification, allowing chemists to build a library of related compounds for screening against biological targets. For example, structurally related polyhalogenated toluenes have been investigated as intermediates in the synthesis of pharmaceuticals like the anti-epilepsy drug Rufinamide.

In agrochemistry , similar principles apply. The development of new herbicides, fungicides, and insecticides often involves the creation of fluorinated and brominated organic molecules. The unique electronic and steric properties of the this compound core can be exploited to design new active ingredients with improved efficacy and novel modes of action.

The compound also serves as a building block for specialized chemical probes , which are used to study biological processes. By attaching fluorescent tags or reactive groups through the bromine positions, researchers can create tools to label proteins or investigate enzymatic mechanisms.

Q & A

Q. What are the established synthetic routes for 2,6-dibromo-3,5-difluorotoluene, and how do reaction conditions influence selectivity?

The compound is synthesized via two primary methods:

- Halogenation of 2,6-difluorotoluene : Bromination using Br₂ with Fe or AlBr₃ as catalysts under controlled temperatures (40–60°C) achieves selective substitution at the 3 and 5 positions .

- Stepwise halogenation : Sequential introduction of fluorine and bromine groups on toluene derivatives, requiring precise stoichiometric control to avoid over-halogenation . Selectivity is highly sensitive to temperature and catalyst choice; higher temperatures (>70°C) may lead to undesired di- or tri-substituted byproducts.

Q. What nucleophilic substitution reactions are feasible with this compound, and what conditions optimize product yields?

Bromine atoms at positions 3 and 5 are susceptible to nucleophilic substitution. For example: